5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-(pent-4-en-2-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-3-4-9(2)14-11-6-5-10(7-12)13-8-11/h3,5-6,8-9,14H,1,4H2,2H3 |
InChI Key |
VZWKEQPMOUARCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)NC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyridine Ring
Pyridine rings can be formed through various methods, such as the Hantzsch synthesis or the Krohnke synthesis. These methods typically involve condensation reactions between aldehydes, ketones, and ammonia or amines.
Introduction of the Amino Group
The introduction of an amino group into the pyridine ring can be achieved through nucleophilic substitution reactions. For example, a halogenated pyridine can undergo an S_NAr reaction with an amine to introduce the amino functionality.
Incorporation of the Carbonitrile Group
The carbonitrile group can be introduced through a cyanation reaction. This might involve the reaction of a halogenated pyridine with a cyanide source under palladium catalysis.
Attachment of the Pent-4-en-2-yl Group
The pent-4-en-2-yl group could be attached via a nucleophilic substitution or a cross-coupling reaction, depending on the functional group present on the pyridine ring.
Chemical Reactions and Conditions
| Reaction Type | Conditions | Reagents |
|---|---|---|
| Cyanation | Pd catalyst, CN^- source, solvent (e.g., DMF) | Halogenated pyridine, Pd(OAc)2, NaCN |
| S_NAr | Base (e.g., K2CO3), solvent (e.g., DMF) | Halogenated pyridine, amine |
| Cross-Coupling | Pd catalyst, ligand, base, solvent (e.g., toluene) | Halogenated pyridine, pent-4-en-2-yl boronic acid |
Chemical Reactions Analysis
Types of Reactions
5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group on the pyridine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carbonitrile group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Electronic Properties: The amino group in the target compound may act as a weak electron donor, contrasting with the electron-withdrawing acetyl group in 5-acetylpyridine-2-carbonitrile, which could alter reactivity in nucleophilic substitution reactions .
- Biological Relevance : Topiroxostat’s triazole linker enables covalent binding to xanthine oxidase, a mechanism unlikely in the target compound due to its aliphatic substituent .
Physicochemical Properties
- Melting Points: While data for the target compound is unavailable, analogs like 2-((3-Hydroxyphenyl)amino)-4-(thiazol-5-yl)pyrimidine-5-carbonitrile exhibit a melting point of 242–243°C, attributed to hydrogen bonding from the hydroxyl group . The pent-4-en-2-yl chain may reduce crystallinity, lowering the melting point relative to aromatic analogs.
- Solubility : The unsaturated aliphatic chain in the target compound likely increases solubility in organic solvents compared to Topiroxostat’s polar triazole system, which may favor aqueous solubility at physiological pH .
Biological Activity
5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
The compound's molecular formula is , with a molecular weight of approximately 185.22 g/mol. It features a pyridine ring substituted with an amino group and a carbonitrile functional group, contributing to its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the pyridine backbone : This can be achieved through traditional methods such as cyclization reactions.
- Substitution reactions : The introduction of the pent-4-en-2-yl amino group is performed via nucleophilic substitution.
- Final modifications : Functional groups are introduced or modified to enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Pyridine derivatives have been explored for their anticancer properties. Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in a study involving human cancer cell lines, the compound showed promising results in reducing cell viability .
Cardiovascular Effects
The compound has also been investigated for its potential antihypertensive effects. A study demonstrated that related pyridine derivatives can lower blood pressure in spontaneously hypertensive rats (SHR), suggesting possible cardiovascular benefits .
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .
Anticancer Activity Assessment
In a recent investigation, the anticancer effects of this compound were assessed using MTT assays on several cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of tumor growth .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions between pyridine-2-carbonitrile derivatives and pent-4-en-2-ylamine. Key steps include:
- Activation of the pyridine ring at the 5-position using halogenation (e.g., bromine or iodine).
- Substitution with the pent-4-en-2-ylamine group under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification via column chromatography or recrystallization, monitored by TLC and characterized via NMR (¹H/¹³C) and HRMS .
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for the pent-4-en-2-yl group) .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in analogous pyridine-carbonitrile compounds (e.g., bond angles and torsion angles from single-crystal studies) .
- FT-IR : To identify functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
Q. How can initial biological activity screening be designed for this compound?
- Approach :
- In vitro assays : Test against enzyme targets (e.g., kinases) or receptors using fluorescence polarization or ELISA. Include positive/negative controls and dose-response curves .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to assess preliminary safety .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields by 15–20% .
- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity.
- Catalytic systems : Employ Pd/Cu catalysts for regioselective amination, minimizing byproducts .
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 65 | 92 |
| Microwave-assisted | 82 | 98 |
Q. How can contradictions in biological activity data among structural analogs be resolved?
- Analysis framework :
- Computational docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., binding affinity vs. steric hindrance in analogs) .
- SAR studies : Compare substituent effects (e.g., pent-4-en-2-yl vs. cyclohexyl groups) on activity .
- Case study : Analog 5-chloro-2-(piperidin-1-yl)pyridine-3-carbonitrile showed 10× higher kinase inhibition than the parent compound due to enhanced hydrophobic interactions .
Q. What strategies guide the design of analogs with improved pharmacological profiles?
- Key considerations :
- Bioisosteric replacement : Substitute the nitrile group with a carboxylate to enhance solubility .
- Stereochemical modifications : Introduce chiral centers (e.g., R/S configurations in the pent-4-en-2-yl group) to probe selectivity .
- Table 2 : Analog activities :
| Analog Structure | Target IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| 5-[(Cyclohexyl)amino]pyridine | 120 | 3.2 |
| 5-[(Pent-4-en-2-yl)amino] | 85 | 5.8 |
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methods :
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to targets .
- Cryo-EM : Visualize compound-protein interactions at near-atomic resolution .
- Metabolomics : Track downstream metabolic changes via LC-MS in treated cells .
Data Contradiction Analysis
- Example : Discrepancies in reported enzyme inhibition values may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
